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Compound of Interest

Compound Name:
Methyl 1-methyl-1H-indole-2-

carboxylate

Cat. No.: B1266890 Get Quote

Indole-2-carboxamides represent a versatile class of compounds that have garnered significant

attention in medicinal chemistry due to their wide range of biological activities. This guide

provides a comparative analysis of their structure-activity relationships (SAR) across different

therapeutic areas, supported by experimental data and detailed protocols for key assays. The

modular nature of the indole-2-carboxamide scaffold allows for systematic modifications,

leading to the development of potent and selective agents targeting various biological

pathways.

Indole-2-Carboxamides as Anticancer Agents
Indole-2-carboxamide derivatives have emerged as a promising class of multi-target anticancer

agents, demonstrating potent antiproliferative activity against a range of human cancer cell

lines.[1] Research has focused on their ability to inhibit key protein kinases involved in cancer

cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-

Dependent Kinase 2 (CDK2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and

BRAFV600E.[1][2]

Structure-Activity Relationship (SAR) Insights
The anticancer potency of indole-2-carboxamides is highly dependent on the nature and

position of substituents on the indole core, the carboxamide linker, and the terminal aromatic or

heterocyclic rings.
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Substitutions on the Amide Moiety: The presence of a second indole or benzofuran moiety

attached to the amide nitrogen is crucial for potent antiproliferative activity.[1] For instance,

compounds with a phenethyl moiety attached to the amide have shown greater potency than

those without.[3]

Substitutions on the Indole Ring (Position C3): The substituent at the C3 position of the

second indole ring significantly influences activity. Unsubstituted (H) or small alkyl groups

(methyl, ethyl) at C3 can lead to variations in potency.[1] For example, compound Va

(unsubstituted at C3) was found to be more potent than its 3-methyl (Vb) and 3-ethyl (Vc)

counterparts.[1]

Substitutions on the Indole Ring (Position C5): Halogenation at the C5 position of the indole

ring is a common strategy. Dihalo-substituted derivatives, such as those with chlorine or

fluorine, often exhibit higher antiproliferative activity than monohalo derivatives, indicating

that dihalogenation is beneficial for activity.[4]

Terminal Phenyl Ring Substitutions: Modifications on the terminal phenyl ring of the

phenethyl group attached to the amide are critical. Derivatives with a 4-(2-methylpyrrolidin-1-

yl) substituent (5e) and a 4-(morpholin-4-yl) substituent (5d) on the phenethyl ring

demonstrated the most potent activity in one series, with GI50 values more potent than the

reference drug doxorubicin.[4]

Data Presentation: Antiproliferative and Kinase
Inhibitory Activity
The tables below summarize the in vitro cytotoxic and kinase inhibitory activities of selected

indole-2-carboxamide derivatives.

Table 1: Antiproliferative Activity of Indole-2-Carboxamide Derivatives (Va-Vh).[1]
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Compound R1 R2 Mean GI50 (nM)a

Erlotinib - - 33

Va H Cl 26

Vb CH3 Cl 59

Vc CH2CH3 Cl 56

Ve CH2OH Cl 42

Vf Phenyl Cl 49

Vg CH=CH-O-CH3 Cl 31

Vh CH2-O-CH2CH3 Cl 37

aMean growth inhibitory concentration across Panc-1 (pancreatic), MCF-7 (breast), HT-29

(colon), and A-549 (epithelial) cancer cell lines.

Table 2: Antiproliferative and Kinase Inhibitory Activity of Indole-2-Carboxamide Derivatives (5d,

5e, 5h-k).[4]

Compound Mean GI50 (µM)b EGFR IC50 (nM) CDK2 IC50 (nM)

Doxorubicin 1.10 - -

Erlotinib - 80 ± 5 -

Dinaciclib - - 20

5d 1.05 89 ± 6 23

5e 0.95 93 ± 8 13

5h 1.10 112 ± 9 -

5i 1.20 121 ± 11 27

5j 1.50 98 ± 8 34

5k 1.40 137 ± 12 19
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bMean growth inhibitory concentration across A-549 (lung), MCF-7 (breast), Panc-1

(pancreatic), and HT-29 (colon) cancer cell lines.

Mandatory Visualization: Multi-Target Kinase Inhibition
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Caption: Multi-target kinase inhibition by indole-2-carboxamides leading to cancer cell death.

Experimental Protocols
MTT Antiproliferative Assay[1]

Cell Plating: Cancer cell lines are seeded into 96-well plates at an appropriate density and

incubated for 24 hours to allow for attachment.
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Compound Treatment: Cells are treated with various concentrations of the test compounds

(e.g., from 0.01 to 100 µM) and incubated for 48-72 hours.

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated for 2-4 hours at 37°C. Viable cells with active

mitochondrial reductase convert MTT to formazan crystals.

Solubilization: The medium is removed, and DMSO is added to each well to dissolve the

formazan crystals.

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using

a microplate reader.

Analysis: The percentage of cell viability is calculated relative to untreated control cells. The

GI50 (concentration causing 50% growth inhibition) is determined by plotting the percentage

of viability against the log of the compound concentration.

In Vitro Kinase Inhibition Assay (EGFR/CDK2)[4]

Reaction Setup: The assay is performed in a kinase buffer containing the respective kinase

(e.g., EGFR or CDK2), the substrate (e.g., a synthetic peptide), and ATP.

Compound Addition: Test compounds are added at various concentrations.

Initiation and Incubation: The reaction is initiated by adding ATP and incubated at room

temperature for a specified time (e.g., 30-60 minutes).

Detection: The amount of phosphorylated substrate is quantified. This is often done using a

luminescence-based assay where the amount of ATP remaining after the kinase reaction is

measured. A lower luminescence signal indicates higher kinase activity.

Data Analysis: The percentage of kinase inhibition is calculated for each compound

concentration. The IC50 value (concentration causing 50% inhibition of kinase activity) is

determined from the dose-response curve.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9414584/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indole-2-Carboxamides as Cannabinoid Receptor
Modulators
The indole-2-carboxamide scaffold is also prominent in the development of ligands for

cannabinoid receptors CB1 and CB2. These derivatives have been explored as allosteric

modulators of the CB1 receptor and as selective agonists for the CB2 receptor, which is a

therapeutic target for inflammatory diseases without the psychoactive effects associated with

CB1 activation.[5][6]

Structure-Activity Relationship (SAR) Insights
CB1 Allosteric Modulators: For CB1 allosteric modulators like ORG27569, the indole ring is

preferred for maintaining high binding affinity.[5][7] The C3 substituents on the indole ring

significantly impact the allostery of the ligand, while substitutions on the C5 position (e.g.,

with a chloro group) are also important.[5][7]

CB2 Selective Agonists: Simple structural modifications can impart high CB2 selectivity.

Moving the amide substituent from the 3-position to the 2-position of the indole ring has been

shown to be an effective strategy to develop selective CB2 agonists from non-selective

synthetic cannabinoids.[6] For example, 2-amidoalkylindole 16 was found to be a potent and

selective CB2 agonist (EC50 CB2 = 189 nM) with no significant activity at the CB1 receptor

(EC50 CB1 > 10 µM).[6]

Data Presentation: Cannabinoid Receptor Binding and
Activity
Table 3: Activity of Indole-2-Carboxamides as CB1 Allosteric Modulators and CB2 Agonists.
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Compound Target Assay Activity Reference

ORG27569 (1) CB1
Allosteric

Modulation

Prototypical

allosteric

modulator

[5]

11j CB1
Binding Affinity

(KB)
167.3 nM [7]

11j CB1 Cooperativity (α) 16.55 [7]

16 CB2
Agonist Activity

(EC50)
189 nM [6]

16 CB1
Agonist Activity

(EC50)
> 10,000 nM [6]

21 (azaindole) CB2
Agonist Activity

(EC50)
49 nM [6]

21 (azaindole) CB1
Agonist Activity

(EC50)
> 10,000 nM [6]

Mandatory Visualization: Radioligand Binding Assay
Workflow
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Caption: Experimental workflow for a competitive radioligand binding assay.
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Experimental Protocols
Competitive Radioligand Binding Assay for CB1/CB2 Receptors[8]

Reagent Preparation:

Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are

prepared and stored.

Radioligand: A high-affinity radioligand, such as [³H]CP-55,940, is diluted in assay buffer to

a final concentration near its Kd value (e.g., 0.5-1.0 nM).

Test Compound: The indole-2-carboxamide derivative is serially diluted to a range of

concentrations (e.g., from 0.1 nM to 10 µM).

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH

7.4.

Assay Setup (in a 96-well plate):

Total Binding: Wells contain assay buffer, radioligand, and the membrane preparation.

Non-specific Binding: Wells contain a high concentration of a non-radiolabeled ligand (e.g.,

10 µM WIN-55,212-2), radioligand, and membranes to determine background binding.

Competitive Binding: Wells contain the diluted test compound, radioligand, and

membranes.

Incubation: The plate is incubated at 30°C for 90 minutes with gentle agitation to reach

binding equilibrium.

Filtration: The reaction is terminated by rapid filtration through glass fiber filter mats using a

cell harvester. This separates the membrane-bound radioligand from the free radioligand.

The filters are washed with ice-cold buffer.

Quantification: The filter discs are placed in scintillation vials with scintillation fluid, and

radioactivity is measured in counts per minute (CPM) using a scintillation counter.
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Data Analysis:

Specific binding is calculated by subtracting the non-specific binding CPM from the total

binding CPM.

The percentage of specific binding is plotted against the logarithm of the test compound

concentration.

A non-linear regression analysis is used to determine the IC50 value. The inhibition

constant (Ki) is then calculated using the Cheng-Prusoff equation.

Indole-2-Carboxamides as Antiviral Agents
Derivatives of indole-2-carboxamide and the related indole-2-carboxylate have demonstrated

promising activity against a broad spectrum of RNA and DNA viruses, including Coxsackie B3

virus, influenza A, and Human Immunodeficiency Virus (HIV).[9][10][11]

Structure-Activity Relationship (SAR) Insights
Against Coxsackie B3 and Influenza A: For indole-2-carboxylate derivatives, substitutions at

various positions on the indole ring influence antiviral activity. One study found that the

presence of an alkyloxy group at the C4-position was not essential for activity.[10] However,

compound 8f (structure not detailed in abstract) showed the highest selectivity index (SI =

17.1) against Coxsackie B3 virus, while compound 14f was potent against influenza A (IC50

= 7.53 µmol/L).[9][10]

Against HIV-1: Indole-2-carboxamide derivatives have been developed as non-nucleoside

reverse transcriptase inhibitors (NNRTIs). A key SAR finding is that introducing specific

groups on the benzyl/phenylethyl moiety linked at the indole-2-carboxamide can dramatically

increase potency against wild-type and resistant HIV-1 strains.[11]

Data Presentation: Antiviral Activity
Table 4: Antiviral Activity of Indole-2-Carboxylate/Carboxamide Derivatives.
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Compound Virus Assay Activity
Selectivity
Index (SI)c

Reference

8f Coxsackie B3
CPE

Reduction
- 17.1 [10]

14f Influenza A
CPE

Reduction

IC50 = 7.53

µmol/L
12.1 [10]

6a Coxsackie B4
CPE

Reduction

EC50 = 0.4

µg/mL
>56 [12]

6b Coxsackie B4
CPE

Reduction

EC50 = 2.1

µg/mL
>23 [12]

6c Coxsackie B4
CPE

Reduction

EC50 = 0.6

µg/mL
>33 [12]

6d Coxsackie B4
CPE

Reduction

EC50 = 0.4

µg/mL
>50 [12]

cSelectivity Index (SI) is the ratio of the cytotoxic concentration (CC50) to the effective antiviral

concentration (EC50 or IC50).

Mandatory Visualization: SAR Logic for Antiviral Activity
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Caption: Logical relationships in the SAR of indole-2-carboxamides for antiviral drug design.

Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay[12]

Cell Culture: Host cells susceptible to the target virus (e.g., HeLa, Vero cells) are grown in

96-well microtiter plates to form a confluent monolayer.

Compound and Virus Addition: The cell culture medium is removed, and serial dilutions of

the test compounds are added. Subsequently, a predetermined amount of the virus

suspension is added to each well (except for cell control wells).

Incubation: The plates are incubated at 37°C in a 5% CO₂ atmosphere. The incubation

period varies depending on the virus, typically until CPE is maximal in the untreated virus

control wells (usually 2-7 days).
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CPE Evaluation: The plates are examined microscopically to assess the degree of virus-

induced CPE (e.g., cell rounding, detachment, lysis) in each well.

Quantification (Optional but common): Cell viability can be quantified using a dye such as

MTT or neutral red. The dye is added, and after an incubation period, the absorbance is read

with a spectrophotometer.

Data Analysis: The antiviral activity is expressed as the EC50 (or IC50), which is the

concentration of the compound that inhibits the viral CPE by 50% compared to the virus

control. The CC50 (50% cytotoxic concentration) is determined in parallel on uninfected

cells, and the Selectivity Index (SI = CC50/EC50) is calculated to assess the therapeutic

window.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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